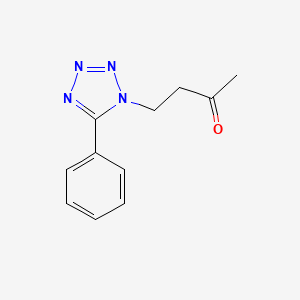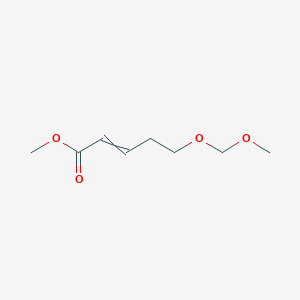![molecular formula C8H7NO3 B14313651 2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde CAS No. 113964-54-8](/img/structure/B14313651.png)
2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde is an organic compound characterized by the presence of both an aldehyde group and a hydroperoxymethylideneamino group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde typically involves the reaction of 2-aminobenzaldehyde with hydrogen peroxide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to prevent decomposition of the hydroperoxide intermediate.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where 2-aminobenzaldehyde is reacted with hydrogen peroxide in a reactor equipped with cooling systems to maintain the desired temperature. The product is then purified through distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the hydroperoxide group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 2-[(E)-(Hydroxymethylidene)amino]benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of hydroperoxide groups on biological systems. It may serve as a model compound for understanding oxidative stress and its impact on cellular processes.
Medicine
Potential applications in medicine include the development of new drugs that leverage the compound’s reactive hydroperoxide group for targeted therapeutic effects. Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the production of polymers and resins. Its reactivity makes it suitable for use in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde exerts its effects involves the interaction of its hydroperoxide group with various molecular targets. This interaction can lead to the generation of reactive oxygen species, which can induce oxidative stress in cells. The aldehyde group can also form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzaldehyde: Lacks the hydroperoxide group, making it less reactive in oxidative processes.
2-Nitrobenzaldehyde: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
4-Aminobenzaldehyde: The amino group is positioned differently on the benzene ring, affecting its chemical behavior.
Uniqueness
2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde is unique due to the presence of both an aldehyde and a hydroperoxide group, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound for research and industrial use.
Propiedades
Número CAS |
113964-54-8 |
|---|---|
Fórmula molecular |
C8H7NO3 |
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
hydroxy N-(2-formylphenyl)methanimidate |
InChI |
InChI=1S/C8H7NO3/c10-5-7-3-1-2-4-8(7)9-6-12-11/h1-6,11H |
Clave InChI |
QRTVLMRCYXDLDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)N=COO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B14313597.png)






![2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide](/img/structure/B14313645.png)
![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)

![N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B14313661.png)
